Benactyzine

Vue d'ensemble

Description

La benactyzine est un médicament anticholinergique qui a été historiquement utilisé dans le traitement de la dépression clinique et des troubles anxieux. Il a été mis sur le marché aux États-Unis en 1957 sous le nom commercial Suavitil. il a ensuite été retiré du marché en raison d'effets secondaires graves . Malgré son retrait, la this compound reste un composé d'intérêt dans la recherche scientifique en raison de ses propriétés uniques.

Mécanisme D'action

Target of Action

Benactyzine is an anticholinergic drug . Its primary targets are the muscarinic acetylcholine receptors and the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By blocking these receptors, this compound can alter nerve signal transmission.

Mode of Action

As an anticholinergic agent, this compound works by blocking the action of acetylcholine , a neurotransmitter in the central and the peripheral nervous system . This blockade inhibits the parasympathetic nerve impulses, which are responsible for involuntary muscle movements in the gastrointestinal tract, lungs, and other parts of the body.

Biochemical Pathways

For instance, they can reduce smooth muscle tone in the gastrointestinal tract and bronchial tree, decrease secretions from the salivary, bronchial, and sweat glands, and increase heart rate by blocking vagal influences on the sinoatrial node .

Pharmacokinetics

These properties can significantly impact the drug’s bioavailability, efficacy, and potential for side effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of acetylcholine-mediated responses. This can lead to a variety of physiological effects, including decreased muscle tone and glandular secretions, and increased heart rate . At high doses, this compound can cause more severe symptoms such as deliriant and hallucinogenic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the patient’s age, health status, presence of other medications, and genetic factors that can affect drug metabolism . .

Applications De Recherche Scientifique

Benactyzine has been used in various scientific research applications, including:

Chemistry: As a model compound in studies of esterification and anticholinergic activity.

Biology: In research on the effects of anticholinergic drugs on biological systems.

Analyse Biochimique

Biochemical Properties

Benactyzine has been shown to provide greater protection in experimental organophosphate (OP) poisoning when combined with a cholinesterase reactivator . It interacts with enzymes and proteins involved in the cholinergic system, particularly those related to muscarinic receptors .

Cellular Effects

The cellular effects of this compound are primarily due to its antimuscarinic action. It influences cell function by blocking the action of acetylcholine on muscarinic receptors, which are involved in various cell signaling pathways and cellular metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to muscarinic receptors, thereby inhibiting the action of acetylcholine. This leads to changes in cell signaling and gene expression related to the cholinergic system .

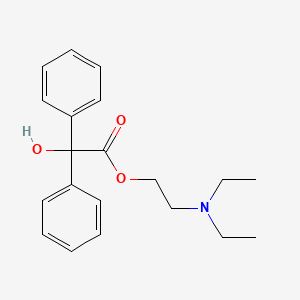

Méthodes De Préparation

La synthèse de la benactyzine implique l'estérification de l'acide diphénylacétique avec le 2-(diéthylamino)éthanol. La réaction nécessite généralement un catalyseur acide et est réalisée sous reflux. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle .

Analyse Des Réactions Chimiques

La benactyzine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, bien que les informations détaillées sur les produits d'oxydation soient limitées.

Substitution : La this compound peut subir des réactions de substitution, en particulier impliquant le groupe ester.

Applications de la recherche scientifique

La this compound a été utilisée dans diverses applications de recherche scientifique, notamment :

Chimie : Comme composé modèle dans les études d'estérification et d'activité anticholinergique.

Biologie : Dans la recherche sur les effets des médicaments anticholinergiques sur les systèmes biologiques.

Mécanisme d'action

La this compound exerce ses effets en bloquant l'action de l'acétylcholine sur les récepteurs muscariniques. Cette activité anticholinergique conduit à une réduction des effets du système nerveux parasympathique, ce qui entraîne une diminution des spasmes musculaires et des sécrétions. Les cibles moléculaires de la this compound sont principalement les récepteurs muscariniques de l'acétylcholine, et son action implique l'inhibition de la fonction normale de ces récepteurs .

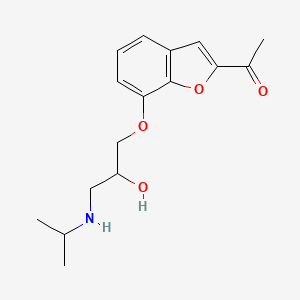

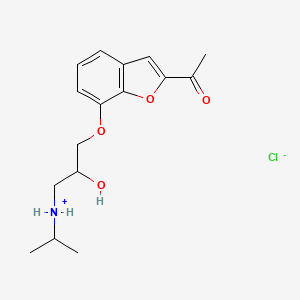

Comparaison Avec Des Composés Similaires

La benactyzine est similaire à d'autres composés anticholinergiques tels que l'atropine, le biperiden et le trihexyphénidyl. La this compound a une action antimuscarinique plus importante que l'atropine et a montré une meilleure protection dans l'empoisonnement expérimental par les organophosphorés lorsqu'elle est associée à un réactivateur de la cholinestérase . D'autres composés similaires incluent l'aprophène et l'azaprophène, qui présentent également des propriétés antimuscariniques .

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQOFBKHQCTVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022644 | |

| Record name | Benactyzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Certain muscarinic antagonists (e.g., atropine, aprophen, and benactyzine) are used as antidotes for the treatment of organophosphate poisoning. ... The interaction of aprophen and benactyzine, both aromatic esters of diethylaminoethanol, with nicotinic acetylcholine receptor (AChR) in BC3H-1 intact muscle cells and with receptor-enriched membranes of Torpedo californica /was examined/. Aprophen and benactyzine diminish the maximal carbamylcholine-elicited sodium influx into muscle cells without shifting Kact (carbamylcholine concentration eliciting 50% of the maximal 22Na+ influx). The concentration dependence for the inhibition of the initial rate of 22Na+ influx by aprophen and benactyzine occurs at lower concentrations (Kant = 3 and 50 microM, respectively) than those needed to inhibit the initial rate of [125I]-alpha-bungarotoxin binding to the agonist/antagonist sites of the AChR (Kp = 83 and 800 uM, respectively). The effective concentration for atropine inhibition of AChR response (Kant = 150 microM in BC3H-1 cells) is significantly higher than those obtained for aprophen and benactyzine. Both aprophen and benactyzine interact with the AChR in its desensitized state in BC3H-1 cells without further enhancing agonist affinity. Furthermore, these ligands do not alter the value of Kdes (equilibrium concentration of agonist which diminishes 50% of the maximal receptor response) in BC3H-1 muscle cells. The affinity of aprophen and benactyzine for the allosterically coupled noncompetitive inhibitor site of the AChR in Torpedo was determined using [3H]phencyclidine as a probe. Both compounds were found to preferentially associate with the high affinity (desensitized) state rather than the resting state of Torpedo AChR. There is a 14- to 23-fold increase in the affinity of aprophen and benactyzine for the AChR (KD = 0.7 and 28.0 uM in the desensitized state compared to 16.4 and 384 uM in the resting state, respectively). These data indicate that aprophen and benactyzine binding are allosterically regulated by the agonist sites of Torpedo AChR. Thus, aprophen and benactyzine are effective noncompetitive inhibitors of the AChR at concentrations of 1-50 uM, in either Torpedo or mammalian AChR. These concentrations correspond very well with the blood level of these drugs found in vivo to produce a therapeutic response against organophosphate poisoning., Benactyzine and drofenine are widely used anticholinergic drugs. Benactyzine is used to treat organophosphate poisoning and drofenine acts on smooth muscle to stop muscle spasms. Both of these drugs are esters. After they enter the bloodstream, they will interact with butyrylcholinesterase (BChE; acylcholine acyl hydrolase: EC 3.1.1.8), which has an ability to hydrolyze a wide variety of esters. Therefore, the kinetic analysis of their inhibitory effects on human serum BChE was examined using butyrylthiocholine as substrate. Both drugs were competitive inhibitors of BChE and the Ki values of benactyzine and drofenine were calculated to be 0.010 +/- 0.001 and 0.003 +/- 0.000 mM, respectively, using the Systat (version 5.03, 1991) nonlinear regression analysis software package. According to these parameters, drofenine is a more potent competitive inhibitor of BChE than benactyzine. | |

| Record name | BENACTYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

302-40-9 | |

| Record name | Benactyzine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benactyzine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benactyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benactyzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benactyzine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENACTYZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595EG71R3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENACTYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

177-178 (Hydrochloride salt), 51 °C, Crystals from alcohol + ether; mp: 169-170 °C /Methobromide/, Crystals from acetone; mp: 177-178 °C; 14.9 g soluble in 100 ml water at 25 °C; practically insoluble in ether /HCl/ | |

| Record name | Benactyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09023 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENACTYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

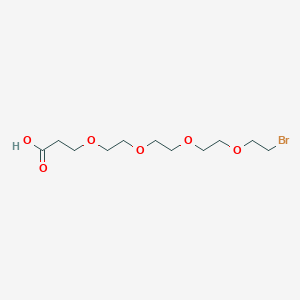

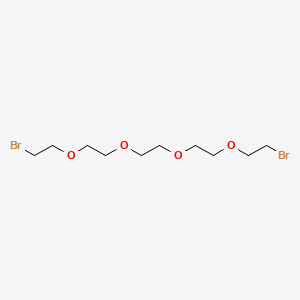

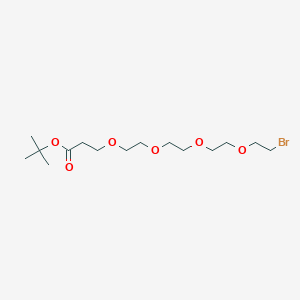

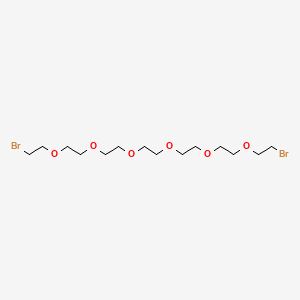

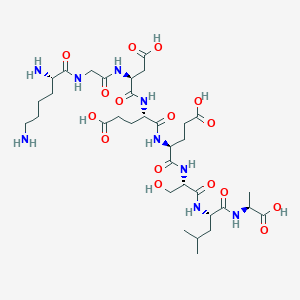

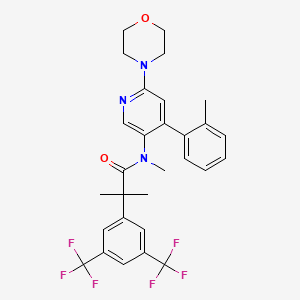

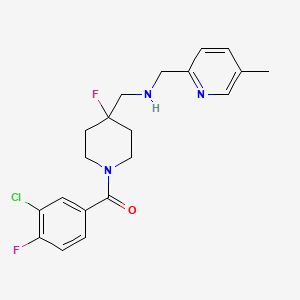

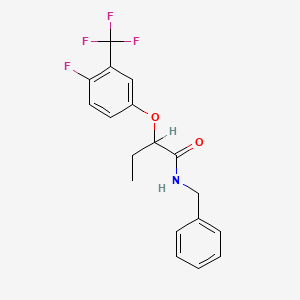

Feasible Synthetic Routes

Q1: How does benactyzine exert its anticholinergic effects?

A1: this compound acts as a non-competitive inhibitor of the nicotinic acetylcholine receptor (nAChR) []. It achieves this by preferentially binding to the high-affinity (desensitized) state of the nAChR, thereby diminishing the maximal carbamylcholine-elicited sodium influx [].

Q2: Does this compound affect the agonist binding site on the nAChR?

A2: No, this compound does not directly compete with agonists for the agonist/antagonist binding site on the nAChR. Instead, it binds to an allosterically coupled non-competitive inhibitor site, modulating receptor function without altering agonist affinity [].

Q3: Does this compound demonstrate selectivity for muscarinic receptor subtypes?

A3: Research suggests that while this compound acts as a non-specific muscarinic antagonist, it might exhibit a slight preference for the M2 subtype. Studies comparing its effects on [3H]acetylcholine release from rat hippocampal slices showed it induced less release compared to other non-specific antagonists like atropine and dexetimide, but more than the selective M1 antagonist pirenzepine [].

Q4: How does this compound impact neuronal activity?

A4: this compound can influence neuronal activity by modulating calcium ion (Ca2+) flux. Studies on rat brain synaptosomes revealed that this compound induces a biphasic change in 45Ca uptake, suggesting an interaction with both Na-K and calcium channels [].

Q5: Can this compound affect smooth muscle contraction?

A5: Yes, this compound can inhibit smooth muscle contractions. Research on guinea pig ileum showed it effectively inhibits Ba2+-induced contractions, particularly those dependent on cellular calcium stores, suggesting a potential mechanism involving competition with Ca2+ for binding sites [].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C20H25NO3 and a molecular weight of 323.43 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: Yes, this compound hydrochloride exhibits characteristic benzenoid absorption in the ultraviolet region, similar to benzilic acid []. Additionally, infrared spectroscopy reveals a strong carbonyl absorption peak at 1743 cm-1, useful for its identification and quantification [].

Q8: How stable is this compound in a multicomponent solution?

A8: In a formulated aqueous solution containing trimedoxime bromide and atropine, this compound exhibited lower stability compared to the other components. Studies showed a significant degradation of this compound in both glass and plastic cartridges over time, with a 20% potency loss after one year at 25°C [].

Q9: How is this compound metabolized in the body?

A9: While detailed metabolic pathways were not extensively discussed in the provided research, this compound, being an ester, is likely hydrolyzed by butyrylcholinesterase (BChE) in the bloodstream [].

Q10: Does this compound cross the blood-brain barrier?

A10: Yes, this compound can cross the blood-brain barrier and exert central anticholinergic effects. This is evidenced by its ability to influence EEG patterns [, , ], modulate behavior in animal models of anxiety [, ], and affect central cholinergic systems [, , ].

Q11: Has this compound demonstrated efficacy in animal models of seizures?

A11: Yes, studies on mice revealed that this compound exerts anticonvulsant effects in both maximal electroshock seizure (MES) and pentetrazole seizure threshold test (MST) models []. This effect is suggested to be linked to its antagonism of NMDA receptors, as evidenced by improved cell survival in primary cultured hippocampal neurons exposed to NMDA excitotoxicity [].

Q12: What is the role of this compound in organophosphate poisoning?

A12: this compound is explored as a potential antidote for organophosphate poisoning due to its anticholinergic properties [, , , ]. Its ability to inhibit acetylcholine activity, particularly at muscarinic receptors in the central nervous system, may help counteract the cholinergic crisis induced by these agents [, ].

Q13: Has this compound shown promise in treating anxiety?

A13: Early clinical trials suggest that this compound might possess anxiolytic properties [, , ]. Studies exploring its effects on anxiety states in humans reported improvements in various anxiety symptoms, although further research is needed to confirm these findings and elucidate its precise mechanism of action in anxiety disorders [, , ].

Q14: What are some of the reported side effects of this compound?

A14: this compound can produce various side effects, primarily due to its anticholinergic properties. These can include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairments like confusion and memory problems [, , ].

Q15: Does this compound impact visual function?

A15: Yes, this compound can significantly impair visual function, particularly at near focus [, ]. Studies have shown that it can decrease both static and dynamic visual acuity, reduce accommodation amplitude and contrast sensitivity, and increase pupil size [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.